molecular formula C8H12ClN3O3 B1402675 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride CAS No. 1158514-13-6

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride

Cat. No.: B1402675
CAS No.: 1158514-13-6
M. Wt: 233.65 g/mol
InChI Key: JZKJKRSJOQDARC-UHFFFAOYSA-N
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Description

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a nitropyridine moiety attached to a propanol group, making it a versatile building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride typically involves the reaction of 3-nitropyridine with 3-aminopropanol under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like tin(II) chloride for the reduction of the nitro group and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-[(3-aminopyridin-2-yl)amino]propan-1-ol, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Nitropyridin-2-yl)amino]propanoic acid
  • Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
  • 2-Amino-3-nitropyridine

Uniqueness

What sets 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride apart from similar compounds is its unique combination of a nitropyridine moiety with a propanol group. This structure provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[(3-nitropyridin-2-yl)amino]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.ClH/c12-6-2-5-10-8-7(11(13)14)3-1-4-9-8;/h1,3-4,12H,2,5-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKJKRSJOQDARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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